A Senior Application Scientist's Guide to Methyl 6-nitro-1H-indazole-3-carboxylate
A Senior Application Scientist's Guide to Methyl 6-nitro-1H-indazole-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of Methyl 6-nitro-1H-indazole-3-carboxylate (CAS No. 1167056-71-4), a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a prized structural motif, often serving as a bioisostere for indoles in developing potent kinase inhibitors.[1][2] This document delineates the compound's physicochemical properties, provides detailed spectroscopic analysis for structural confirmation, outlines a robust synthetic pathway with mechanistic insights, and explores its chemical reactivity and synthetic utility. Furthermore, it consolidates critical safety, handling, and storage protocols derived from authoritative sources to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.
Compound Identification and Physicochemical Properties
Methyl 6-nitro-1H-indazole-3-carboxylate is a substituted indazole derivative featuring a nitro group at the C6 position and a methyl ester at the C3 position. These functional groups provide orthogonal handles for chemical modification, making it a valuable precursor for creating libraries of complex molecules.[3] The nitro group can be readily reduced to a versatile amine, while the ester allows for hydrolysis to the corresponding carboxylic acid or conversion to amides.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Compound Name | Methyl 6-nitro-1H-indazole-3-carboxylate | - |
| CAS Number | 1167056-71-4 | [5] |
| Molecular Formula | C₉H₇N₃O₄ | Calculated |
| Molecular Weight | 221.17 g/mol | Calculated |
| Appearance | Expected to be a yellow or orange solid | [6] |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetone |[7] |
Spectroscopic Profile for Structural Elucidation
Confirming the structure of Methyl 6-nitro-1H-indazole-3-carboxylate requires a multi-faceted spectroscopic approach. While a complete public dataset for this specific compound is not available, data from closely related analogs like 6-nitro-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carboxylic acid provide a reliable basis for predicting its spectral characteristics.[1][6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Cited Analog Data |
|---|---|---|---|
| ¹H NMR | Aromatic H (H7) | δ 8.6-8.8 ppm (d) | The proton adjacent to the nitro group (H7) is significantly deshielded. Analog (aldehyde): δ 8.57 ppm.[8] |
| Aromatic H (H5) | δ 8.2-8.4 ppm (dd) | Proton ortho to the nitro group. Analog (aldehyde): δ 8.13 ppm.[8] | |
| Aromatic H (H4) | δ 8.3-8.5 ppm (d) | Analog (aldehyde): δ 8.29 ppm.[8] | |
| N-H Proton | δ > 13 ppm (br s) | The indazole N-H proton is acidic and often broad. Analog (acid): δ ~13 ppm.[7] | |
| Methyl Protons (-OCH₃) | δ ~3.9 ppm (s) | Typical shift for a methyl ester. Analog (unsubstituted ester): δ 3.92 ppm.[9] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~160-165 ppm | Expected range for an aromatic ester carbonyl. |
| Aromatic C-NO₂ (C6) | δ ~147-148 ppm | Carbon bearing the electron-withdrawing nitro group. Analog (aldehyde): δ 146.9 ppm.[8] | |
| Other Aromatic Carbons | δ 108-145 ppm | Complex pattern in the aromatic region. Analog (aldehyde): 146.9, 124.0, 122.4, 118.7, 108.6 ppm.[8] | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ | Characteristic N-H stretching of the indazole ring. Analog (aldehyde): 3293 cm⁻¹.[1] |
| C=O Stretch (Ester) | ~1700-1720 cm⁻¹ | Strong absorption typical for an ester carbonyl. | |
| N-O Asymmetric Stretch | ~1520 cm⁻¹ | Strong, characteristic absorption for the nitro group.[7] | |
| N-O Symmetric Stretch | ~1350 cm⁻¹ | Strong, characteristic absorption for the nitro group.[7] |
| Mass Spec (HRMS) | [M-H]⁻ | m/z 220.0364 | Calculated for C₉H₆N₃O₄⁻. |
Synthesis and Mechanistic Considerations
A robust and logical synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate proceeds via a multi-step pathway starting from a commercially available indole precursor. This approach leverages the well-established nitrosation of indoles to form the indazole ring system.[1][7]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Nitrosation and Oxidation
This protocol is a synthesized procedure based on established methodologies for analogous compounds.[1][8][9] Causality: The choice of a two-stage approach (aldehyde formation then oxidation/esterification) is often more reliable and higher-yielding than attempting a direct conversion from the indole.
Part A: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde (Intermediate B)
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 1.5 eq) in deionized water.
-
Addition of Indole: Cool the solution to 20°C and slowly add 6-nitroindole (1.0 eq) while stirring vigorously to form a homogeneous suspension.[8]
-
Acidification: Prepare a solution of 6 M hydrochloric acid (HCl). Add the HCl dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C. Causality: Slow, controlled addition of acid is critical. This generates the nitrosating agent in situ and prevents runaway reactions or degradation of the electron-deficient indole starting material.[1]
-
Reaction Monitoring: Stir the reaction for an additional 90-120 minutes. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Upon completion, collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the collected orange solid under vacuum to yield the crude 6-nitro-1H-indazole-3-carbaldehyde. This intermediate is often of sufficient purity for the next step.
Part B: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate (Target Compound D)
-
Oxidation (to Intermediate C): Dissolve the crude aldehyde from Part A in a suitable solvent like acetone. Cool the solution in an ice bath and add an oxidizing agent (e.g., Jones reagent) dropwise until a persistent color change indicates complete oxidation.
-
Workup for Acid: Quench the reaction with isopropanol, filter the mixture, and extract the carboxylic acid into an organic solvent. Dry and concentrate to obtain crude 6-nitro-1H-indazole-3-carboxylic acid.
-
Esterification: Suspend the crude carboxylic acid (1.0 eq) in methanol (MeOH). Cool the mixture to 0°C and add concentrated sulfuric acid (H₂SO₄, catalytic amount) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol, driving the Fischer esterification forward.
-
Final Workup: Cool the reaction mixture and pour it into crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure Methyl 6-nitro-1H-indazole-3-carboxylate.
Chemical Reactivity and Synthetic Applications
The true value of this compound lies in its capacity as a versatile synthetic intermediate. The nitro and ester groups serve as key functional handles for derivatization, particularly in the synthesis of pharmacologically active agents. The indazole core itself is a key component in many kinase inhibitors approved for cancer therapy.[1][2][10]
Caption: Key reaction pathways for derivatizing the title compound.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various standard conditions, such as iron powder in the presence of ammonium chloride, tin(II) chloride, or catalytic hydrogenation (H₂/Pd-C).[4] The resulting 6-aminoindazole is a crucial intermediate, as the amine can be diazotized or used in amide coupling, reductive amination, or nucleophilic aromatic substitution reactions.
-
Modification of the Ester Group:
-
Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide or sodium hydroxide yields the corresponding carboxylic acid.[3] This acid is a common precursor for forming more complex amides using standard peptide coupling reagents (e.g., HATU, EDC).
-
Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into a diverse range of amides. This is a straightforward method for introducing new side chains and modulating the compound's properties.
-
-
N-Alkylation/Arylation: The indazole N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N1 or N2 position, leading to different regioisomers with distinct biological profiles.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1167056-71-4 is not publicly available, the hazard profile can be inferred from structurally related nitro-aromatic compounds and general laboratory chemicals.[11][12][13] It is mandatory to consult the specific SDS provided by the supplier before handling this chemical.
-
General Hazards: Nitroaromatic compounds are often classified as harmful if swallowed (H302), may cause skin and eye irritation (H315, H319), and may cause respiratory irritation (H335).[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood.[11][12]
-
Handling: Avoid creating dust.[12] Do not eat, drink, or smoke when using this product.[11][12] Wash hands thoroughly after handling.[11][12] Avoid all personal contact, including inhalation.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[11] Collect the material in a sealed container for disposal.[11] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
Methyl 6-nitro-1H-indazole-3-carboxylate is a strategically important chemical intermediate. Its synthesis is achievable through well-documented organic transformations, and its structure is readily confirmed by standard spectroscopic methods. The presence of orthogonally reactive nitro and ester functionalities on the medicinally relevant indazole scaffold makes it an invaluable building block for the synthesis of novel therapeutics, particularly in the realm of oncology. Adherence to strict safety protocols is essential when handling this and related compounds in a research setting.
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